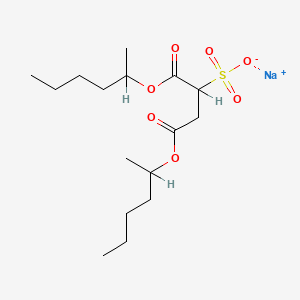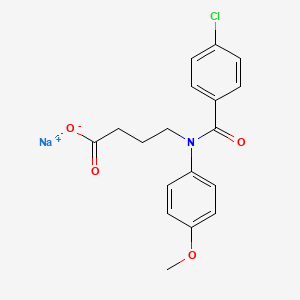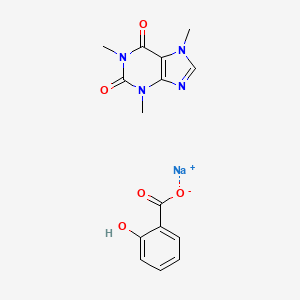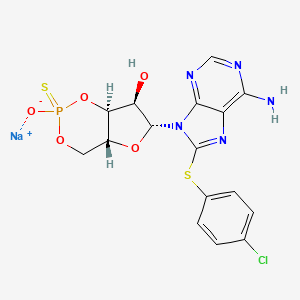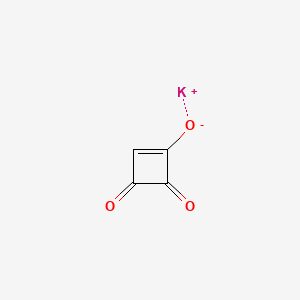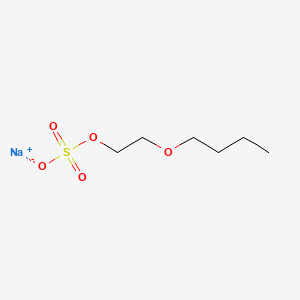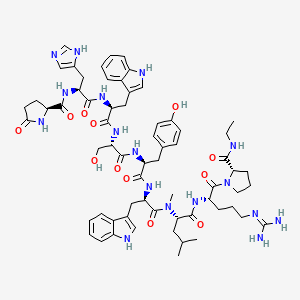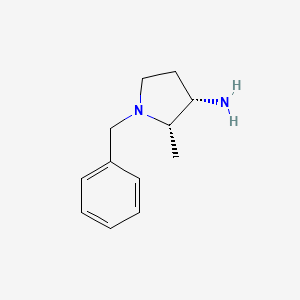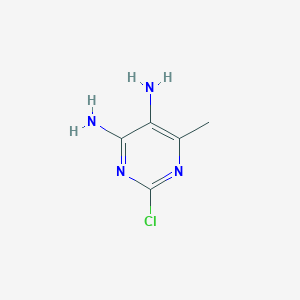![molecular formula C11H6F3NO4 B1630314 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 887267-64-3](/img/structure/B1630314.png)
5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
- 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>5</sub>F<sub>3</sub>NO<sub>3</sub>.
- It contains an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) and a carboxylic acid group.
- The trifluoromethoxy substituent (CF<sub>3</sub>O-) is an unusual and interesting feature, contributing to its unique properties.
Synthesis Analysis
- The synthesis of this compound involves the introduction of the trifluoromethoxy group onto the phenyl ring of the oxazole.
- Specific synthetic routes and methods would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure consists of an oxazole ring fused to a phenyl ring, with a carboxylic acid group attached.
- The trifluoromethoxy group is positioned ortho to the carboxylic acid group.
Chemical Reactions Analysis
- Reactivity studies would involve investigating its behavior in various reactions, such as nucleophilic substitutions, acid-base reactions, and cross-coupling reactions.
- The trifluoromethoxy group may influence its reactivity.
Physical And Chemical Properties Analysis
- Melting point: 123-127°C (literature value).
- Solubility, stability, and other physical properties would require experimental determination.
Wissenschaftliche Forschungsanwendungen
Application 1: Electrochromic Devices
- Summary of Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices .
- Methods of Application: These polymers were synthesized electrochemically . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes: The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS . The PTTPP film displays three various colors from reduced to oxidized states . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
Application 2: Anti-Cancer Drugs
- Summary of Application: Trifluoromethoxy-containing proguanil derivatives with various carbon chain lengths have been synthesized for their anti-cancer abilities .
- Methods of Application: The phenyl side is fixed as the trifluoromethoxy group with change of carbon chain length in alkyl chain side .
- Results or Outcomes: The anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . The colony formation assay demonstrated that 6C – 8C at 0.5 to 1.0 μM significantly inhibited the colony formation of human cancer cell lines .
Application 3: Biological Material or Organic Compound
- Summary of Application: 4-(Trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Application 4: Electrochromic Devices
- Summary of Application: The 4-(Trifluoromethoxy)phenyl group is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices .
- Methods of Application: These polymers were synthesized electrochemically . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes: The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS . The PTTPP film displays three various colors from reduced to oxidized states . The optical contrast of
Safety And Hazards
- The compound should be handled with care due to its potential irritant properties.
- Avoid contact with skin, eyes, and inhalation of dust.
- Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.
Zukünftige Richtungen
- Investigate its potential applications in drug discovery, materials science, or other fields.
- Explore its reactivity and interactions with biological targets.
Remember that this analysis is based on existing knowledge, and further research would be necessary to fully understand the compound’s properties and potential applications. If you have any specific questions or need additional details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSOZADUSXOMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650412 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
CAS RN |
887267-64-3 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




